molecular formula C12H10N2O2S B2376162 N-(4-carbamoylphenyl)thiophene-3-carboxamide CAS No. 950240-55-8

N-(4-carbamoylphenyl)thiophene-3-carboxamide

Cat. No.: B2376162
CAS No.: 950240-55-8
M. Wt: 246.28
InChI Key: MRVJBHRXYYJTMQ-UHFFFAOYSA-N
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Description

“N-(4-carbamoylphenyl)thiophene-3-carboxamide”, also known as CCT010101, is an organic compound with the chemical formula C14H11N3O2S. It is a type of thiophene carboxamide derivative .


Synthesis Analysis

The synthesis of thiophene carboxamide derivatives involves several steps. For instance, the synthesis of a similar compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, involved three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H11N3O2S. The molecular weight is 246.28.

Scientific Research Applications

Anticancer Activity

Compounds related to N-(4-carbamoylphenyl)thiophene-3-carboxamide have been studied for their potential anticancer activities. For example, thiophene-2-carboxamide derivatives have demonstrated significant inhibitory activity against various cell lines, indicating their potential as anticancer agents (Atta & Abdel‐Latif, 2021). Another study synthesized a novel series of thiophene-2-carboxamide derivatives and evaluated their cytotoxic activity, with certain derivatives exhibiting potent inhibitory activity against multiple cancer cell lines (Gulipalli et al., 2019).

Antimicrobial Activity

Some studies have explored the antimicrobial potential of compounds related to this compound. For instance, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was found to have effective antibacterial activity against various microorganisms (Cakmak et al., 2022). Another study showed that thiophene-3-carboxamide derivatives exhibited antibacterial and antifungal activities (Vasu et al., 2003).

Synthesis and Chemical Properties

Research has also focused on the synthesis and chemical properties of related compounds. The study by Bar and Martin (2021) detailed the regioselective synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, illustrating the complex chemical processes involved in synthesizing these compounds (Bar & Martin, 2021). Similarly, the synthesis of benzo[c]thiophenes through dehydrogenative annulation of thiophen-2-carboxamides has been explored, with some of the synthesized compounds exhibiting strong solid-state fluorescence (Fukuzumi et al., 2016).

Mechanism of Action

Target of Action

The primary target of N-(4-carbamoylphenyl)thiophene-3-carboxamide is mitochondrial complex I . This complex is a part of the electron transport chain in mitochondria, which plays a crucial role in cellular respiration and energy production.

Mode of Action

This compound interacts with its target by inhibiting the function of mitochondrial complex I . This inhibition disrupts the normal process of electron transport, which can lead to a decrease in ATP production and an increase in the production of reactive oxygen species.

Future Directions

Thiophene and its substituted derivatives have shown promising developments towards new technologies in electronics and a wide variety of applications including agrochemical and pharmaceutical fields . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Biochemical Analysis

Biochemical Properties

N-(4-carbamoylphenyl)thiophene-3-carboxamide has been found to exhibit potent antitumor activity through the inhibition of mitochondrial complex I . This suggests that it interacts with enzymes, proteins, and other biomolecules involved in this complex.

Cellular Effects

The compound’s antitumor activity suggests that it has significant effects on various types of cells and cellular processes . It likely influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully explored. Its antitumor activity suggests that it could have significant effects, potentially including threshold effects or toxic or adverse effects at high doses .

Metabolic Pathways

This compound likely interacts with enzymes or cofactors involved in metabolic pathways, given its inhibition of mitochondrial complex I . This could also include effects on metabolic flux or metabolite levels.

Properties

IUPAC Name

N-(4-carbamoylphenyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c13-11(15)8-1-3-10(4-2-8)14-12(16)9-5-6-17-7-9/h1-7H,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVJBHRXYYJTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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